molecular formula C19H22N2O4S B2559253 N-(2,3-Dimethyl-phenyl)-4-(morpholine-4-sulfonyl)-benzamide CAS No. 392326-90-8

N-(2,3-Dimethyl-phenyl)-4-(morpholine-4-sulfonyl)-benzamide

Cat. No. B2559253
CAS RN: 392326-90-8
M. Wt: 374.46
InChI Key: TUKQJLDUFABDKK-UHFFFAOYSA-N
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Description

N-(2,3-Dimethyl-phenyl)-4-(morpholine-4-sulfonyl)-benzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathway of B cells, which play a crucial role in the immune system. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell-related diseases, including lymphoma, leukemia, and autoimmune disorders.

Scientific Research Applications

Enzyme Inhibition

N-(2,3-Dimethyl-phenyl)-4-(morpholine-4-sulfonyl)-benzamide derivatives have been investigated for their ability to inhibit carbonic anhydrases and acetylcholinesterase. These enzymes play crucial roles in physiological processes, and inhibitors can be potential therapeutic agents for various conditions. For instance, aromatic sulfonamide inhibitors of carbonic anhydrases have shown nanomolar inhibitory concentrations, indicating their strong inhibitory potential which could be leveraged in designing drugs for conditions like glaucoma, epilepsy, and certain types of cancer (Supuran, Maresca, Gregáň, & Remko, 2013).

Antimicrobial and Antifungal Activities

Compounds with the morpholine moiety have demonstrated antimicrobial and modulating activity against multi-resistant strains of bacteria and fungi. This includes studies on 4-(Phenylsulfonyl) morpholine showing modulating activity against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. Such properties highlight the potential of these compounds in addressing challenges posed by antibiotic resistance and in the development of new antimicrobial therapies (Oliveira et al., 2015).

Anticancer Activity

Research has also explored the anticancer properties of derivatives, particularly against human breast cancer cells. The synthesis of novel indole-based arylsulfonylhydrazides containing morpholine heterocyclic ring has shown promising inhibition of cancer cell lines, indicating potential applications in cancer therapy (Gaur et al., 2022).

Antidepressant Properties

In pharmacological research, the interaction of 4-Chloro-N-(3-chloropropyl)benzamide with morpholine has been utilized in the synthesis of befol, an antidepressant. This demonstrates the compound's utility in the development of novel therapeutic agents for the treatment of depression (Donskaya et al., 2004).

Pharmacokinetics and Drug Development

The tissue distribution and metabolism studies of related ethynesulphonamide compounds in rats have provided insights into their pharmacokinetics, including protein binding, bioavailability, and metabolic pathways. Such studies are crucial for understanding the drug's behavior in biological systems and optimizing its therapeutic efficacy (Radembino et al., 1997).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-14-4-3-5-18(15(14)2)20-19(22)16-6-8-17(9-7-16)26(23,24)21-10-12-25-13-11-21/h3-9H,10-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKQJLDUFABDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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